

The Molecular Architecture of Terflavoxate (C₂₆H₂₉NO₄): A Technical Guide

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Compound of Interest

Compound Name: Terflavoxate

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Abstract

Terflavoxate, with the chemical formula C₂₆H₂₉NO₄, is a flavone derivative that has been investigated for its spasmolytic properties. This technical guide provides an in-depth overview of its molecular structure, elucidated through a combination of spectroscopic and crystallographic techniques. Detailed methodologies for its synthesis and characterization are presented, alongside a summary of its known mechanisms of action involving calcium channel antagonism and muscarinic receptor modulation. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of flavonoid-based therapeutic agents.

Introduction

Terflavoxate, identified by the CAS number 86433-40-1, belongs to the chromone derivative class of compounds.^[1] Its core structure is 4H-1-benzopyran-4-one, also known as chromone.^[1] The full chemical name for the hydrochloride salt is 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidiny)ethyl ester hydrochloride.^[2] Early research identified **Terflavoxate** as a potential antispasmodic agent for the lower urinary tract, exhibiting potent smooth muscle relaxant properties.^[2] This guide focuses on the detailed molecular characterization of this compound.

Molecular Structure and Elucidation

The definitive molecular structure of **Terflavoxate** has been established through a combination of spectroscopic and crystallographic analyses. These methods provide a comprehensive picture of the molecule's connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic Characterization

A foundational study published in *Arzneimittelforschung* in 1993 comprehensively characterized **Terflavoxate** using UV, IR, NMR, and Mass Spectrometry.[2] While the full quantitative data from this primary source is not publicly available, this section outlines the principles of these techniques as applied to **Terflavoxate** and presents available data.

NMR spectroscopy is a powerful technique for determining the precise connectivity and chemical environment of atoms within a molecule. For **Terflavoxate**, both ^1H and ^{13}C NMR would be employed to confirm the arrangement of protons and carbon atoms, respectively.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Terflavoxate**

| Atom/Group | Predicted ^1H Chemical Shift (ppm) | Predicted ^{13}C Chemical Shift (ppm) |
|--------------------------|---------------------------------------------|------------------------------------------------|
| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |
| Piperidine Protons | 1.5 - 3.5 | 20 - 60 |
| Ester Methylene Protons | ~4.5 | ~65 |
| Ester Methyl Protons | ~1.5 | ~25 |
| Flavone Methyl Protons | ~2.4 | ~15 |
| Carbonyl Carbon | - | ~175 |
| Other Quaternary Carbons | - | 100 - 160 |

Note: The values in this table are estimations based on typical chemical shifts for similar functional groups and do not represent experimentally determined data for **Terflavoxate**.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Expected Characteristic IR Absorption Bands for **Terflavoxate**

| Functional Group | Characteristic Absorption Range (cm ⁻¹) |
|-----------------------|-----------------------------------------------------|
| C=O (Ester) | 1735 - 1750 |
| C=O (Ketone, Flavone) | 1630 - 1690 |
| C=C (Aromatic) | 1400 - 1600 |
| C-O (Ester) | 1000 - 1300 |
| C-N (Amine) | 1000 - 1250 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |

Note: This table presents expected ranges and does not contain experimentally verified peak values for **Terflavoxate**.

Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern upon ionization.

Table 3: Theoretical Mass Data for **Terflavoxate**

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|----------------------------------------|--------------------------------------------------------------|-----------------------------|
| Terflavoxate (Free Base) [M] | C ₂₆ H ₂₉ NO ₄ | 419.2097 |
| Protonated Molecule [M+H] ⁺ | C ₂₆ H ₃₀ NO ₄ ⁺ | 420.2175 |

Data sourced from publicly available chemical databases.

X-Ray Crystallography

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. The crystal structure of **Terflavoxate** hydrochloride has been determined, revealing a rigid, planar chromone system with the phenyl group at the C(2) position and the ester chain at the C(8) position as two "arms". The conformation of the ester chain creates a small hollow where two oxygen atoms face each other.

Table 4: Illustrative Crystallographic Data for a Flavone Derivative

| Parameter | Description | Example Value |
|--------------------------|-------------------------------------------|--------------------|
| Crystal System | The geometry of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the crystal. | P2 ₁ /c |
| a, b, c (Å) | The lengths of the unit cell axes. | 10.5, 15.2, 14.8 |
| α, β, γ (°) | The angles of the unit cell axes. | 90, 105.3, 90 |
| Volume (Å ³) | The volume of the unit cell. | 2290 |
| Z | The number of molecules in the unit cell. | 4 |

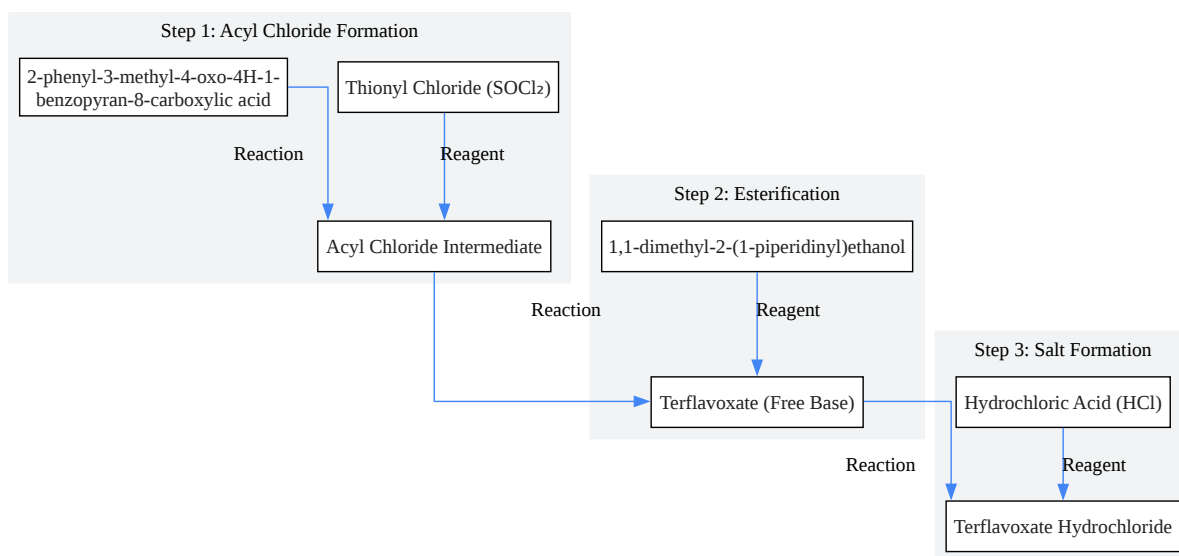
Note: This table provides example crystallographic data and does not represent the experimentally determined parameters for **Terflavoxate** hydrochloride.

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of **Terflavoxate**.

Synthesis of Terflavoxate Hydrochloride

The synthesis of **Terflavoxate** hydrochloride proceeds via a two-step process starting from 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid.



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Caption: Synthesis workflow for **Terflavoxate** Hydrochloride.

- **Acyl Chloride Formation:** 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride. The reaction is typically carried out in an inert solvent under reflux, followed by removal of excess thionyl chloride.
- **Esterification:** The resulting acyl chloride is then esterified with 1,1-dimethyl-2-(1-piperidiny)ethanol. This reaction is generally performed in a suitable organic solvent, and a base may be used to neutralize the hydrochloric acid byproduct.

- **Salt Formation and Purification:** The crude **Terflavoxate** free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate **Terflavoxate** hydrochloride. The final product is purified by recrystallization.

Spectroscopic and Crystallographic Analysis Protocols

A sample of **Terflavoxate** hydrochloride is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

An FTIR spectrum is typically recorded using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded, showing the percentage of transmittance or absorbance as a function of wavenumber.

Mass spectral analysis is performed using a mass spectrometer, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common method for generating ions of the molecule. The analysis provides the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Single crystals of **Terflavoxate** hydrochloride suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent system. A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and the data is processed to solve and refine the crystal structure.

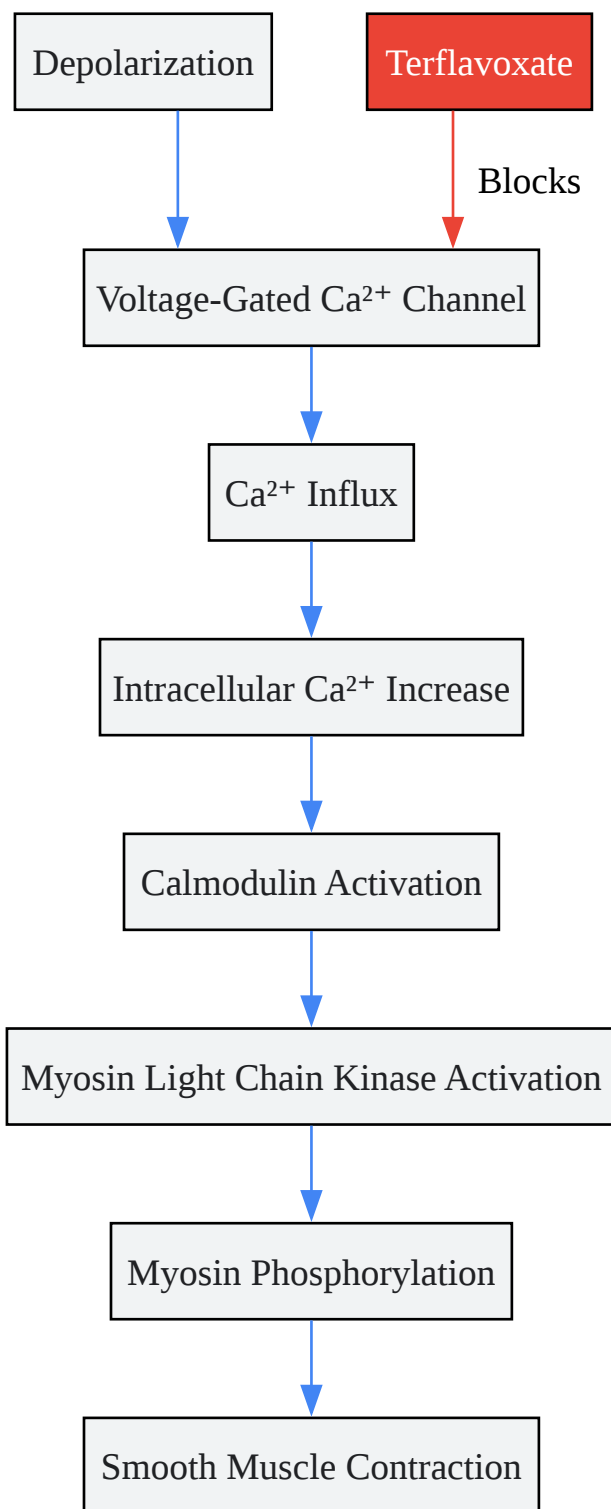
Mechanism of Action and Signaling Pathways

Terflavoxate exerts its pharmacological effects primarily through two distinct mechanisms: calcium channel antagonism and non-competitive muscarinic receptor antagonism.

Calcium Channel Antagonism

Terflavoxate acts as a calcium channel blocker. Voltage-gated calcium channels are crucial for the contraction of smooth muscle cells. By blocking the influx of extracellular calcium into these

cells, **Terflavoxate** inhibits the signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.

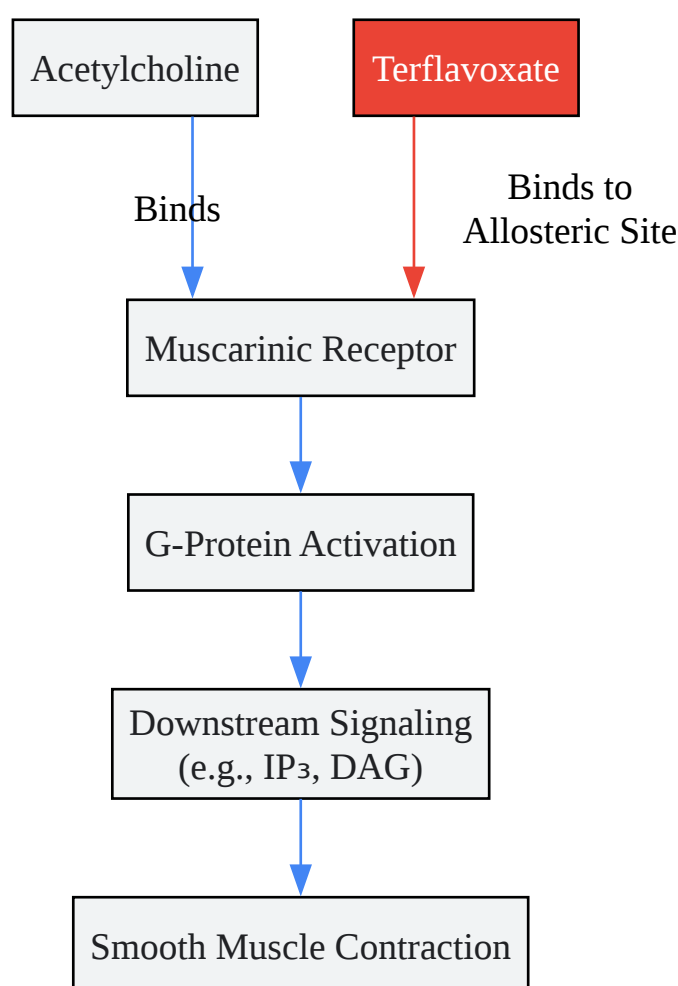


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Caption: Calcium channel antagonist signaling pathway.

Non-Competitive Muscarinic Receptor Antagonism

While **Terflavoxate** shows an affinity for muscarinic receptors, its action is non-competitive. This means it does not directly compete with acetylcholine (the endogenous ligand) for the binding site on the receptor. Instead, it likely binds to an allosteric site, changing the receptor's conformation and reducing its ability to be activated by acetylcholine. This contributes to the relaxation of smooth muscles, such as those in the urinary bladder.



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Caption: Non-competitive muscarinic receptor antagonism.

Conclusion

The molecular structure of **Terflavoxate** (C₂₆H₂₉NO₄) has been well-established through a combination of rigorous spectroscopic and crystallographic studies. Its synthesis is achievable through a straightforward chemical pathway. The understanding of its dual mechanism of action as a calcium channel blocker and a non-competitive muscarinic antagonist provides a solid foundation for further research and development of this and related flavone derivatives as potential therapeutic agents. The detailed experimental protocols and structural data presented in this guide are intended to facilitate future investigations in this area.

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References

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